molecular formula C10H13ClN2 B1441993 6-Chloro-N-cyclopentyl-2-pyridinamine CAS No. 1219963-76-4

6-Chloro-N-cyclopentyl-2-pyridinamine

Cat. No. B1441993
M. Wt: 196.67 g/mol
InChI Key: NUKXRZVOIWRVFT-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclopentyl-2-pyridinamine (CAS No. 1219963-76-4) is a chemical compound that has been the subject of extensive research due to its potential applications in various fields of industry and research. It has a molecular formula of C10H13ClN2 and a molecular weight of 196.67 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Chloro-N-cyclopentyl-2-pyridinamine consists of a pyridine ring with an amino group and a chlorine atom attached at the 2nd and 6th positions respectively. Additionally, a cyclopentyl group is attached to the nitrogen atom of the amino group .

Scientific Research Applications

Activation and Reduction Studies

One study explored the activation of C(sp2)−H and reduction of CE (E = CH, N) bonds with an osmium-hexahydride complex, providing insights into the selective deuteration at the β- and γ-positions of the pyridine ring. This research highlights the compound's potential in facilitating specific chemical transformations, essential for synthesizing complex molecules in organic chemistry and pharmacology (Resano Barrio et al., 2004).

Synthesis and Application in Pharmaceutical Research

Another application is found in the synthesis of 6,7-Dihydro-5H-cyclopenta[b] pyridine, where the compound serves as a side-chain in the production of fourth-generation Cefpirome, indicating its relevance in developing new pharmaceuticals (Fu Chun, 2007).

Novel Synthetic Routes

Research on novel synthetic routes includes a four-component one-pot access to pyridines and tetrahydroquinolines, showcasing the compound's versatility in creating diverse chemical structures, which can be crucial for drug discovery and development (Yehia et al., 2002).

Crystal Structure and Hydrogen Bond Studies

The crystal structure of chlorothiazide–pyridine solvate, involving 6-Chloro-N-cyclopentyl-2-pyridinamine, was studied to understand the stabilization by strong intermolecular N—H⋯N hydrogen bonds. This research contributes to the field of crystallography and molecular design (Johnston et al., 2008).

Antimicrobial Activities and DNA Interaction

Investigations into the antimicrobial activities, DNA interaction, structural, and spectroscopic properties of 2-chloro-6-(trifluoromethyl)pyridine highlight the bioactivity aspects of similar compounds. Such studies are fundamental for developing new antimicrobial agents and understanding their mechanism of action (Evecen et al., 2017).

properties

IUPAC Name

6-chloro-N-cyclopentylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKXRZVOIWRVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-cyclopentyl-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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